molecular formula C15H11NO3 B12499959 2-(o-Tolyloxy)isoindoline-1,3-dione

2-(o-Tolyloxy)isoindoline-1,3-dione

Cat. No.: B12499959
M. Wt: 253.25 g/mol
InChI Key: ZWLAJGZPFXUKRU-UHFFFAOYSA-N
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Description

2-(o-Tolyloxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(o-Tolyloxy)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of o-toluidine with phthalic anhydride in the presence of a suitable solvent like toluene under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired isoindoline-1,3-dione scaffold.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(o-Tolyloxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxyl derivatives. Substitution reactions result in various substituted isoindoline-1,3-dione derivatives .

Mechanism of Action

The mechanism of action of 2-(o-Tolyloxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate neurotransmitter receptors, leading to changes in neuronal activity. The compound’s ability to inhibit certain enzymes, such as acetylcholinesterase, has been studied for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: Similar in structure but lacks the o-tolyloxy group.

    N-Phenylphthalimide: Contains a phenyl group instead of the o-tolyloxy group.

    N-(o-Tolyl)phthalimide: Similar but with a different substitution pattern on the aromatic ring.

Uniqueness

2-(o-Tolyloxy)isoindoline-1,3-dione is unique due to the presence of the o-tolyloxy group, which imparts distinct chemical properties and potential applications. This substitution can influence the compound’s reactivity, biological activity, and overall stability compared to its analogs.

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-(2-methylphenoxy)isoindole-1,3-dione

InChI

InChI=1S/C15H11NO3/c1-10-6-2-5-9-13(10)19-16-14(17)11-7-3-4-8-12(11)15(16)18/h2-9H,1H3

InChI Key

ZWLAJGZPFXUKRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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